Solvent yellow 157

Description

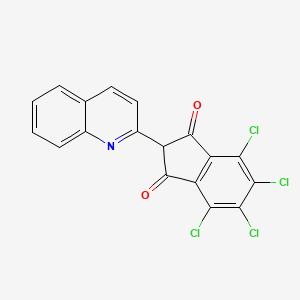

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrachloro-2-quinolin-2-ylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H7Cl4NO2/c19-13-11-12(14(20)16(22)15(13)21)18(25)10(17(11)24)9-6-5-7-3-1-2-4-8(7)23-9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQURCYYMGCGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H7Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901185468 | |

| Record name | 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27908-75-4 | |

| Record name | 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27908-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901185468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indene-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-(2-quinolinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Solvent Yellow 157 molecular formula

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a technical overview of the chemical compound C.I. Solvent Yellow 157. The intended audience includes researchers, scientists, and professionals in drug development. It is important to note that C.I. This compound is an industrial solvent dye, and a comprehensive search of publicly available scientific literature and databases has yielded no significant information regarding its biological activity, involvement in signaling pathways, or application in drug development. The information presented herein is for informational purposes related to its chemical and physical properties.

Chemical Identity and Properties

C.I. This compound is a quinoline-based solvent dye known for its brilliant greenish-yellow hue.[1] Its primary application lies in the coloration of various polymers and materials due to its high heat resistance and light fastness.

Molecular Formula

The molecular formula for C.I. This compound is C₁₈H₇Cl₄NO₂ .[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for C.I. This compound, also identified by its chemical name 4,5,6,7-tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₇Cl₄NO₂ | [1][2] |

| Molecular Weight | 411.06 g/mol | [1] |

| CAS Registry Number | 27908-75-4 | [1] |

| C.I. Number | 470180 | [3] |

| Appearance | Brilliant green-yellow powder | [1] |

| Melting Point | >300 °C | [1][3] |

| Heat Resistance | ≥300 °C | [4] |

| Light Fastness (ISO) | Good (Grade 7-8) | [1][4] |

| Solubility in Water | Insoluble | [1] |

Synthesis

Manufacturing Process

C.I. This compound is synthesized via a condensation reaction between 2-Methylquinoline and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione.[1][5] This reaction is a fundamental process in the formation of quinophthalone dyes.

Representative Experimental Protocol

While a detailed, step-by-step experimental protocol for the industrial synthesis of C.I. This compound is proprietary, a representative laboratory-scale procedure for a similar condensation reaction can be outlined as follows. This protocol is illustrative and would require optimization for this specific synthesis.

-

Reactant Preparation: Equimolar amounts of 2-Methylquinoline and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione are prepared.

-

Solvent Addition: The reactants are added to a suitable high-boiling point solvent, such as nitrobenzene (B124822) or a similar inert solvent, in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

-

Reaction Conditions: The mixture is heated to a temperature typically ranging from 180°C to 220°C. The reaction is allowed to proceed under reflux for several hours, with the progress monitored by techniques such as Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid product is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or by sublimation under reduced pressure.

-

Drying: The purified C.I. This compound is dried in a vacuum oven to remove any residual solvent.

Industrial Applications

The primary utility of C.I. This compound is in the coloration of various materials.[6] Its excellent thermal stability and lightfastness make it suitable for applications where durability is required.

-

Plastics: It is used to color a wide range of plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET).[4][7]

-

Coatings and Inks: The dye is also utilized in the formulation of solvent-based coatings and printing inks.[8][9]

-

Other Applications: Other reported uses include the coloring of fibers, rubbers, waxes, oils, lubricants, and fuels.[6]

Relevance to Biological Research and Drug Development

An extensive search of scientific literature reveals a lack of data on the biological activity of C.I. This compound. There are no published studies on its interaction with biological systems, its toxicological profile in a biomedical context, or its potential as a therapeutic agent or a tool in drug development. Its chemical structure, a chlorinated quinoline (B57606) derivative, does not immediately suggest a common pharmacophore, and its insolubility in aqueous media would present significant challenges for biological applications.

Professionals in drug development and biological research should be aware that while this compound is well-characterized for its industrial applications, its biological effects are currently unknown and unstudied in the public domain. Any consideration of this compound for biological use would require extensive in vitro and in vivo toxicological and pharmacological evaluation, starting from foundational studies.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. polarisorganics.com [polarisorganics.com]

- 3. This compound - [origochem.com]

- 4. This compound|Oil yellow 157 - OOPS COLOR [oopscolor.com]

- 5. This compound | 27908-75-4 [chemicalbook.com]

- 6. ulprospector.com [ulprospector.com]

- 7. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]

- 8. This compound Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]

- 9. This compound - Chroma Specialty Chemicals [chromaspecialtychemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 27908-75-4 (Solvent Yellow 157)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 27908-75-4, commonly known as Solvent Yellow 157. The information is presented to support research, development, and quality control activities.

Chemical Identity

-

CAS Number: 27908-75-4

-

Chemical Name: 4,5,6,7-Tetrachloro-2-(2-quinolinyl)-1H-indene-1,3(2H)-dione[1][2]

-

Synonyms: C.I. This compound, Transparent Yellow HGN, Lemon Yellow HGN[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. It is important to note that some variation in reported values exists, which may be attributable to different experimental conditions or sample purities.

| Property | Value | Source(s) |

| Appearance | Yellow to brilliant green-yellow powder | [3][6][8] |

| Melting Point | 280 to >350 °C | [4][8] |

| Boiling Point | 624.2 ± 55.0 °C at 760 mmHg | [1][2] |

| Density | 1.638 - 1.64 g/cm³ | [4][5][6] |

| Solubility | Insoluble in water. Soluble in sodium carbonate (5%) and hydrochloric acid (5%). Soluble in organic solvents like methylbenzene, ethyl alcohol, and dichloromethane. | [3][4] |

| pKa (Predicted) | -3.26 ± 0.20 | [4][9] |

| LogP (Octanol/Water Partition Coefficient) | 5.96 | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [2][4] |

| Flash Point | 331.3 ± 31.5 °C | [1][2] |

| Refractive Index | 1.716 | [2][4] |

Experimental Protocols

3.1. Melting Point Determination (OECD Guideline 102)

The melting point of a solid is the temperature at which the material changes from a solid to a liquid state.

-

Apparatus: A capillary tube melting point apparatus.

-

Procedure:

-

A small, representative sample of finely powdered this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The temperature of the block is raised at a controlled rate.

-

The temperatures at which the substance first begins to melt and at which it is completely molten are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

-

3.2. Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: A dynamic method apparatus (e.g., Siwoloboff's method).

-

Procedure:

-

A small amount of the substance is introduced into a test tube.

-

A capillary tube, sealed at the upper end, is placed inside the test tube with its open end below the surface of the liquid.

-

The test tube is heated in a controlled manner.

-

The temperature at which a continuous stream of bubbles emerges from the capillary tube is recorded. This temperature corresponds to the boiling point of the substance at the recorded atmospheric pressure.

-

3.3. Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

-

Apparatus: Flasks, a constant temperature water bath, and an analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached.

-

The solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique.

-

3.4. Octanol-Water Partition Coefficient (LogP) (OECD Guideline 107)

The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water.

-

Apparatus: Shake-flask apparatus, centrifuge, and an analytical method for quantification in both phases (e.g., HPLC).

-

Procedure:

-

A known volume of n-octanol and water are pre-saturated with each other.

-

A small, accurately weighed amount of this compound is dissolved in either the water or n-octanol phase.

-

The two phases are mixed in a vessel and shaken until equilibrium is achieved.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the substance in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Synthesis Workflow

This compound is synthesized via a condensation reaction. The primary reactants are 2-Methylquinoline and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione.

Caption: Synthesis of this compound.

Applications and Relevance

This compound is primarily used as a colorant in the plastics and dye industries. Its high heat resistance and light fastness make it suitable for coloring a variety of polymers, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), and polymethyl methacrylate (B99206) (PMMA). It is also utilized in the formulation of inks and coatings where a brilliant, stable yellow hue is desired. For drug development professionals, understanding the physicochemical properties of such compounds is crucial for assessing potential interactions, impurities, and the development of analytical methods for related chemical structures.

References

- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 2. oecd.org [oecd.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. search.library.brandeis.edu [search.library.brandeis.edu]

- 6. This compound (Transparent Dyes Lemon Yellow Hgn) - Keyplast Lemon Yellow and Solvent Yellow [dimacolor.en.made-in-china.com]

- 7. byjus.com [byjus.com]

- 8. vernier.com [vernier.com]

- 9. athabascau.ca [athabascau.ca]

In-Depth Technical Guide to the Spectroscopic Data of Solvent Yellow 157

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 157 is a synthetic organic dye belonging to the quinophthalone class of compounds. Chemically, it is identified as 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione,4,5,6,7-tetrachloro. Its robust chemical structure contributes to its characteristic greenish-yellow hue and notable stability, particularly its excellent resistance to heat and light. These properties have led to its widespread use as a colorant in various industrial applications, including the coloring of plastics, polymers, and fibers. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, intended to assist researchers and professionals in its application and further development.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various spectroscopic analyses and applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione,4,5,6,7-tetrachloro | |

| CAS Number | 27908-75-4 | [1] |

| Molecular Formula | C₁₈H₇Cl₄NO₂ | [1] |

| Molecular Weight | 411.07 g/mol | [2] |

| Appearance | Greenish-yellow powder | [3] |

| Solubility | Soluble in various organic solvents |

Spectroscopic Data

This section details the spectroscopic characteristics of this compound, including UV-Visible, Fluorescence, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

Table 2: Solubility of this compound in Various Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

| Acetone | 1.2 |

| Butyl Acetate (B1210297) | 4.2 |

| Methylbenzene | 10.3 |

| Dichloromethane | 2.4 |

| Ethylalcohol | 6.5 |

Fluorescence Spectroscopy

Quinoline (B57606) and its derivatives are known to exhibit fluorescence, and this property can be influenced by factors such as protonation and the surrounding chemical environment.[5][6] Generally, N-heterocycles like quinolines are considered to be weakly fluorescent.[5] The fluorescence intensity and the position of the emission maximum can be significantly altered by changes in pH.[5] For instance, the protonation of some quinoline derivatives can lead to a substantial increase in fluorescence intensity and a shift in the emission wavelength.[5]

Specific fluorescence excitation and emission spectra, as well as the fluorescence quantum yield for this compound, are not extensively documented in scientific literature. This may suggest that it is a weakly fluorescent compound, a characteristic that can be influenced by its specific molecular structure and the presence of heavy atoms (chlorine), which can promote non-radiative decay processes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would provide valuable information about its molecular structure by identifying the vibrational frequencies of its functional groups. Based on its chemical structure, the following characteristic absorption bands are expected:

-

Aromatic C-H stretching: Typically observed around 3030 cm⁻¹.[7][8]

-

C=O stretching (from the indene-1,3-dione group): Strong absorptions are expected in the region of 1650-1750 cm⁻¹.

-

C=N and C=C stretching (from the quinoline and aromatic rings): These bands are typically found in the 1450-1600 cm⁻¹ range.[7][9]

-

C-Cl stretching: The presence of tetrachlorination on the indene (B144670) part of the molecule would result in strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the quinoline and indene ring systems.[10][11] The integration of these signals would correspond to the number of protons on each ring. The exact chemical shifts and coupling patterns would provide detailed information about the substitution pattern.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons in the aromatic rings are expected to resonate in the δ 120-150 ppm range.[11] The carbonyl carbons of the dione (B5365651) group would appear further downfield.

While predicted NMR data for this compound can be found in some databases, experimentally obtained and assigned spectra are not widely available.[12]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility and accurate comparison.

UV-Vis Spectroscopy Protocol

-

Solution Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene). From the stock solution, prepare a series of dilutions to obtain concentrations that yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum over a wavelength range of at least 300-600 nm. Use a cuvette containing the pure solvent as a reference. The wavelength of maximum absorbance (λmax) should be determined.

Fluorescence Spectroscopy Protocol

-

Solution Preparation: Prepare dilute solutions of this compound in spectroscopic grade solvents. The absorbance of the solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation and Emission Spectra: To obtain the emission spectrum, excite the sample at a fixed wavelength (e.g., the λmax from the UV-Vis spectrum) and scan the emission wavelengths. To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation wavelengths.

FT-IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the dye is finely ground with dry KBr powder and pressed into a transparent disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.[13]

-

Instrumentation: Use a calibrated FT-IR spectrometer.

-

Measurement: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Measurement: Acquire ¹H and ¹³C NMR spectra. Standard parameters for acquisition can be used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio.

Signaling Pathways and Experimental Workflows

As this compound is primarily used as a colorant, there is no established signaling pathway associated with it in a biological context. However, the general workflow for its spectroscopic characterization can be visualized.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide has summarized the available spectroscopic data and provided standardized protocols for the analysis of this compound. While general characteristics can be inferred from its chemical class, there is a notable lack of comprehensive, publicly available experimental spectra for this specific dye. The data presented for related compounds and the general spectroscopic features of quinophthalones and aromatic systems provide a solid foundation for researchers. Further experimental work to fully characterize the UV-Vis, fluorescence, FT-IR, and NMR spectra of this compound in a variety of solvents would be highly beneficial for its application in scientific research and industrial development.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound|CAS NO.27908-75-4 [xcolorpigment.com]

- 3. China this compound / CAS 27908-75-4 factory and manufacturers | Precise Color [precisechem.com]

- 4. Enhancement of Optical and Chemical Resistance Properties with a Novel Yellow Quinophthalone Derivative for Image Sensor Colorants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. amherst.edu [amherst.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Page loading... [guidechem.com]

- 13. What Is The Best Solvent For Ftir? Master Solvent Selection For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

A Comprehensive Technical Guide to the Solubility Profile of Solvent Yellow 157 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Solvent Yellow 157, a quinophthalone dye, in a range of common organic solvents. Understanding the solubility profile of this dye is critical for its effective application in various fields, including polymer coloration, ink formulations, and as a fluorescent probe in research settings. This document outlines quantitative solubility data, details established experimental protocols for solubility determination, and provides visual workflows to aid in experimental design.

Core Topic: Solubility of this compound

This compound is a bright, greenish-yellow solvent dye known for its high thermal stability and lightfastness.[1][2] Its molecular structure lends itself to solubility in various organic media, a key property for its incorporation into non-aqueous systems. The extent of its solubility is a function of the solvent's polarity, the temperature of the system, and the presence of other solutes.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents at a standard temperature. The data presented below is crucial for formulating solutions with precise concentrations and for predicting the dye's behavior in different solvent systems.

| Organic Solvent | Chemical Formula | Solubility at 20°C (g/L) |

| Acetone | C₃H₆O | 1.2[1][3] |

| Butyl Acetate | C₆H₁₂O₂ | 4.2[1][3] |

| Methylbenzene (Toluene) | C₇H₈ | 10.3[1][3] |

| Dichloromethane | CH₂Cl₂ | 2.4[1][3] |

| Ethyl Alcohol (Ethanol) | C₂H₅OH | 6.5[1][3] |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental methods are essential. The following protocols describe two common and reliable methods for determining the solubility of solvent dyes like this compound in organic solvents: the Gravimetric Method and the Spectrophotometric Method.

Isothermal Shake-Flask Gravimetric Method

This method directly measures the mass of the dissolved dye in a saturated solution at a constant temperature.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: The container is placed in a constant-temperature shaker bath, set to the desired temperature (e.g., 20°C). The mixture is agitated for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the agitation is stopped, and the container is left undisturbed in the constant-temperature bath for at least 4 hours to allow the excess solid dye to settle.

-

Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pre-heated or solvent-rinsed syringe. The sample is immediately filtered through a fine-pore filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Solvent Evaporation: A precise volume of the clear filtrate is transferred to a pre-weighed, clean, and dry evaporating dish. The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the dye.

-

Mass Determination: The evaporating dish containing the dry dye residue is cooled to room temperature in a desiccator and then weighed on an analytical balance. The process of heating, cooling, and weighing is repeated until a constant mass is achieved.

-

Calculation of Solubility: The solubility is calculated by dividing the mass of the dried dye residue by the volume of the filtrate used.

Spectrophotometric Method

This indirect method determines the concentration of the dye in a saturated solution by measuring its absorbance of light and correlating it to a pre-established calibration curve.

Methodology:

Part A: Calibration Curve Generation

-

Determination of Maximum Absorbance (λmax): A dilute, unsaturated solution of this compound is prepared in the chosen solvent. The absorbance spectrum of this solution is recorded using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: A series of standard solutions of this compound with accurately known concentrations are prepared by serial dilution of a stock solution.

-

Absorbance Measurement: The absorbance of each standard solution is measured at the determined λmax.

-

Plotting the Calibration Curve: A graph of absorbance versus concentration is plotted. A linear regression is performed to obtain the equation of the line (Beer-Lambert Law), which should exhibit a high correlation coefficient (R² > 0.99).

Part B: Analysis of Saturated Solution

-

Preparation and Filtration of Saturated Solution: A saturated solution is prepared and filtered as described in steps 1-4 of the Gravimetric Method.

-

Dilution of Sample: A small, accurately measured volume of the clear filtrate is diluted with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at λmax.

-

Calculation of Solubility: The concentration of the diluted sample is calculated using the equation from the calibration curve. This value is then multiplied by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of this compound.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for the Gravimetric Method of solubility determination.

References

A Technical Guide to the Synthesis and Characterization of Quinoline-Based Dyes

For Researchers, Scientists, and Drug Development Professionals

Quinoline (B57606) and its derivatives are fundamental scaffolds in the development of functional dyes with wide-ranging applications, from industrial colorants to advanced materials and crucial components in biomedical research and drug development.[1][2][3] Their unique photophysical properties, coupled with their ability to interact with biological targets, make them a subject of intense scientific investigation.[1][4][5] This guide provides an in-depth overview of the synthesis and characterization of quinoline-based dyes, offering detailed experimental protocols and a summary of key quantitative data to aid researchers in this dynamic field.

Synthesis of Quinoline-Based Dyes

The synthesis of the quinoline core can be achieved through several classic named reactions, each offering a pathway to a variety of substituted derivatives. More contemporary methods focus on greener and more efficient approaches.

Classical Synthetic Routes

Traditional methods for quinoline synthesis often involve the condensation of anilines with various reagents. These methods, while established, may require harsh reaction conditions.[2][6]

-

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction is exothermic and proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring.[7][8]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid to react with anilines.[2]

-

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of a base or acid catalyst.[7][8]

-

Combes Quinoline Synthesis: This method utilizes the reaction of anilines with β-diketones in the presence of an acid catalyst.[8]

Modern and Green Synthetic Approaches

Recent advancements have focused on developing more environmentally benign and efficient synthetic protocols.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for classical reactions like the Skraup synthesis.[2][6]

-

Nanocatalyst-Mediated Synthesis: Various nanocatalysts, including those based on iron, copper, and titanium dioxide, have been employed to facilitate the one-pot synthesis of quinoline derivatives under milder conditions.[9]

General Experimental Protocol for Synthesis

Below is a generalized protocol for the synthesis of a quinoline derivative based on the Friedländer condensation. Specific starting materials and conditions should be optimized for the desired target molecule.

Synthesis of 6H-indolo[2,3-b]quinoline (a quinoline derivative) [10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-indolinone (1.33 g, 0.01 mol) and 2-aminobenzaldehyde (B1207257) (1.21 g, 0.01 mol).

-

Solvent Addition: Add glacial acetic acid (40 mL) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified time (monitor by TLC).

-

Isolation: After the reaction is complete, cool the mixture. The product will precipitate.

-

Purification: Collect the solid product by filtration and crystallize it from a 1:1 (v/v) mixture of dimethylformamide and ethanol (B145695) to yield light yellow crystals.

Characterization of Quinoline-Based Dyes

A comprehensive characterization of newly synthesized quinoline-based dyes is essential to understand their structure, purity, and photophysical properties.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the synthesized dyes and confirming their purity.[10][11][12]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the dyes and to support the structural assignment.[11]

-

UV-Visible (UV-Vis) Absorption Spectroscopy: This technique provides information about the electronic transitions within the dye molecule. The wavelength of maximum absorption (λmax) and the molar absorption coefficient are key parameters.[1][10][13] Quinoline-based dyes typically exhibit intense absorption bands in the UV and visible regions.[10]

-

Fluorescence Spectroscopy: Fluorescence spectroscopy is used to determine the emission properties of the dyes, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf).[1] The quantum yield is a measure of the efficiency of the fluorescence process.[14][15]

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA and DSC are used to evaluate the thermal stability of the dyes, which is important for applications where they might be exposed to high temperatures.[16][17][18]

Quantitative Data Summary

The following tables summarize typical photophysical data for quinoline-based dyes. Note that these values are highly dependent on the specific molecular structure and the solvent used.

| Dye Derivative Class | Typical λmax (nm) | Typical Molar Absorption Coefficient (M⁻¹cm⁻¹) | Solvent |

| Simple Quinoline | 320-350 | 3000-4000 | Acetonitrile |

| Azo-Quinoline | 434-592 | Not specified | Various |

| Quinoline-Cyanine | 450-520 (Monomethine) | Not specified | Various |

| Dye Derivative Class | Typical λem (nm) | Fluorescence Quantum Yield (Φf) | Solvent |

| Substituted Quinolines | 480-586 | Varies | Various |

| Standard (e.g., Quinine Sulfate) | ~450 | 0.54 | 0.1 M H₂SO₄ |

Experimental Protocols for Characterization

UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of the quinoline-based dye in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO, acetonitrile). Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum of each solution in a 1 cm path length quartz cuvette against a solvent blank.

-

Data Analysis: Determine the wavelength of maximum absorption (λmax). Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the dye in a suitable solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Excite the sample at its λmax and record the emission spectrum.

-

Data Analysis: Determine the wavelength of maximum emission (λem).

Determination of Fluorescence Quantum Yield (Relative Method)[14][15][19]

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φf,std) that absorbs and emits in a similar spectral region as the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.[14]

-

Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbances at the same excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Calculation: Calculate the quantum yield of the sample (Φf,sample) using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (η²sample / η²std) where I is the integrated fluorescence intensity, and η is the refractive index of the solvent.[15]

Visualization of Workflows and Pathways

General Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis and characterization of quinoline-based dyes.

Signaling Pathway Involvement of Quinoline-Based Dyes

Quinoline-based dyes have been shown to interact with various biological pathways, making them valuable tools in drug discovery and chemical biology. For example, certain quinoline derivatives can act as agonists for the Aryl Hydrocarbon Receptor (AHR), which in turn can inhibit Estrogen Receptor (ER) signaling.[19]

Caption: A simplified diagram illustrating the inhibition of Estrogen Receptor signaling by an AHR-activating quinoline dye.

Furthermore, quinoline derivatives have been investigated as anticancer agents that can induce apoptosis through the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Caption: Conceptual overview of how quinoline-based anticancer agents can modulate signaling pathways to induce apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. emerald.com [emerald.com]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Making sure you're not a bot! [opus4.kobv.de]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of Quinoline Yellow Dyes As Transient Aryl Hydrocarbon Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Heat Resistance of Solvent Yellow 157

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermal stability and heat resistance of Solvent Yellow 157 (C.I. 470180), a quinophthalone-based dye. Understanding the thermal properties of this solvent dye is critical for its application in high-temperature processes, such as the coloring of engineering plastics and fibers, and for assessing its suitability in formulations where thermal stress is a factor.

Quantitative Thermal Properties

The thermal stability of this compound is characterized by its high heat resistance, making it suitable for a variety of demanding applications. The following table summarizes the key quantitative data available for this dye.

| Property | Value | Source |

| Heat Resistance | 300 - 320 °C | Technical Data Sheets[1][2][3] |

| Melting Point | 323 °C | Supplier Data[3][4] |

| Decomposition Temperature (TGA) | Data not available for this compound. A related novel quinophthalone derivative shows a 5% weight loss (Td) at 451 °C, indicating the high thermal stability of the chemical class.[1] | Academic Research[1] |

Chemical Structure and Thermal Behavior

This compound, with the chemical name 4,5,6,7-Tetrachloro-2-(2-quinolyl)-1,3-indandione, belongs to the quinophthalone class of dyes.[5] This chemical structure is recognized for its exceptional thermal stability.[1] The robustness of the quinophthalone moiety contributes significantly to the dye's ability to withstand high processing temperatures without significant degradation.

Experimental Protocols

While specific experimental data for the thermal analysis of this compound is not extensively published in academic literature, the following are detailed, representative methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on high-temperature organic dyes.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation:

-

A calibrated Thermogravimetric Analyzer.

-

Inert sample pans (e.g., alumina (B75360) or platinum).

-

High-purity nitrogen or argon as a purge gas.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound powder into a tared TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with dry nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the analysis to ensure an inert environment.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is plotted as a thermogram (percentage weight loss vs. temperature). The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.

-

Data Analysis: Determine key parameters such as the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures for 5%, 10%, and 50% weight loss (T5%, T10%, T50%).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation:

-

A calibrated Differential Scanning Calorimeter.

-

Aluminum or hermetically sealed sample pans.

-

High-purity nitrogen or argon as a purge gas.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound powder into a DSC sample pan and seal it. Prepare an empty, sealed pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Purge the DSC cell with dry nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify endothermic peaks, which correspond to thermal events such as melting. The peak maximum of the melting endotherm is reported as the melting point.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical workflow for the comprehensive evaluation of the thermal stability and heat resistance of a solvent dye like this compound.

Caption: Workflow for Thermal Stability Evaluation of this compound.

This structured approach ensures a thorough characterization of the thermal properties, leading to a reliable assessment of the material's performance in high-temperature applications.

References

An In-depth Technical Guide to the Lightfastness and Photostability of Solvent Yellow 157

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 157 is a quinophthalone-based dye valued for its brilliant greenish-yellow hue and high thermal stability. A critical performance characteristic for its application in various polymers and materials is its lightfastness and photostability. This technical guide provides a comprehensive overview of the lightfastness properties of this compound, including a detailed, standardized experimental protocol for its evaluation. Furthermore, a proposed photodegradation pathway is presented, offering insights into its chemical behavior upon prolonged light exposure. All quantitative data are summarized for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Chemical Name | C.I. This compound |

| C.I. Number | 470180 |

| CAS Number | 27908-75-4 |

| Molecular Formula | C₁₈H₇Cl₄NO₂[1] |

| Molecular Weight | 411.06 g/mol [1] |

| Chemical Class | Quinophthalone |

| Appearance | Bright yellow powder |

| Solubility | Excellent in organic solvents, insoluble in water.[2] |

Lightfastness Data

The lightfastness of a dye refers to its ability to resist fading upon exposure to light. It is most commonly evaluated using the Blue Wool Scale, an eight-step scale where 1 signifies very poor lightfastness and 8 indicates excellent lightfastness.[3]

Multiple sources consistently report a high lightfastness rating for this compound.

| Parameter | Rating | Reference |

| Lightfastness (in Polystyrene) | 7-8 | [4][5][6][7][8] |

| Lightfastness (General) | Very Good (6/8) | [2] |

This high rating indicates that this compound is highly resistant to color change when exposed to light, making it suitable for applications requiring long-term color stability.

Experimental Protocol for Lightfastness Testing

Objective: To determine the lightfastness of this compound in a polymer matrix using the Blue Wool Scale.

Materials and Equipment:

-

This compound

-

Polymer resin (e.g., Polystyrene, Polycarbonate)

-

Injection molding machine or film extruder

-

Blue Wool standard reference fabrics (Grades 1-8)[3]

-

Grey Scale for assessing color change (ISO 105-A02)

-

Spectrophotometer or colorimeter

-

Specimen masks

Methodology:

-

Sample Preparation:

-

Incorporate this compound into the chosen polymer at a specified concentration (e.g., 0.1% by weight).

-

Process the polymer blend into standardized plaques or films of uniform thickness.

-

Prepare multiple identical specimens for exposure.

-

-

Exposure:

-

Mount the polymer specimens and the Blue Wool standard fabrics onto sample holders.

-

Use a mask to cover a portion of each specimen and Blue Wool standard to serve as an unexposed reference.[10]

-

Place the holders in a Xenon arc weathering chamber.

-

Set the exposure conditions to simulate natural sunlight, including controlled irradiance, temperature, and humidity.

-

-

Evaluation:

-

Periodically remove the specimens and Blue Wool standards from the chamber.

-

Visually assess the fading of the exposed portion of the specimens against the unexposed portion.

-

Compare the degree of fading of the this compound specimen to the fading of the Blue Wool standards.[3]

-

The lightfastness rating corresponds to the Blue Wool standard that exhibits a similar degree of color change.[3]

-

For a more quantitative assessment, use a spectrophotometer to measure the color difference (ΔE*ab) between the exposed and unexposed areas of the specimen.

-

The following diagram illustrates the general workflow for this experimental protocol:

Photostability and Proposed Degradation Pathway

The excellent lightfastness of this compound is attributed to the inherent stability of its quinophthalone structure. However, under prolonged and high-intensity light exposure, all organic dyes are susceptible to degradation. The degradation process can occur through several mechanisms, including direct photolysis, dye sensitization, and indirect degradation.[1]

Given the quinophthalone core, a plausible photodegradation pathway for this compound involves the photo-oxidation of the molecule. The following diagram outlines a hypothetical degradation pathway based on general principles of organic photochemistry. It is important to note that this is a proposed mechanism and would require experimental validation.

Explanation of the Proposed Pathway:

-

Light Absorption: The this compound molecule absorbs photons (hν) from the light source, promoting it to an electronically excited state.

-

Radical Formation: In the presence of oxygen, the excited dye molecule can undergo electron transfer, forming a radical cation and reactive oxygen species.

-

Oxidative Attack: These highly reactive species can then attack the dye molecule, leading to the cleavage of chemical bonds within the quinophthalone structure.

-

Degradation to Colorless Fragments: This process results in the breakdown of the chromophore, the part of the molecule responsible for its color, leading to the formation of smaller, colorless molecules and the observable fading of the dye.

Conclusion

This compound exhibits excellent lightfastness, with a rating of 7-8 on the Blue Wool Scale, making it a highly durable colorant for various applications. Its photostability is attributed to its stable quinophthalone structure. While specific experimental data on its photodegradation is limited, a plausible pathway involving photo-oxidation can be proposed based on established chemical principles. The provided experimental protocol offers a standardized method for verifying the lightfastness of this compound in different polymer matrices, ensuring its reliable performance in end-use applications. Further research into the precise degradation products and mechanisms would provide a more complete understanding of the photostability of this important solvent dye.

References

- 1. researchgate.net [researchgate.net]

- 2. textilelearner.net [textilelearner.net]

- 3. Blue Wool Scale - Wikipedia [en.wikipedia.org]

- 4. kalite.com [kalite.com]

- 5. mdpi.com [mdpi.com]

- 6. An Overview to Lightfastness Test for Textile - Textile Tester [darongtester.com]

- 7. mdpi.com [mdpi.com]

- 8. mt.com [mt.com]

- 9. Comparing Colorfastness to Light of Wood-Staining Fungal Pigments and Commercial Dyes: An Alternative Light Test Method for Color Fastness | MDPI [mdpi.com]

- 10. vichem.vn [vichem.vn]

An In-depth Technical Guide to the Molecular Structure and Properties of C.I. 470180

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of C.I. 470180, also known as Solvent Yellow 184. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical research.

Chemical Identity and Molecular Structure

C.I. 470180 is chemically identified as 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one . It is a heterocyclic compound featuring a fused ring system incorporating benzimidazole (B57391) and isoquinoline (B145761) moieties.

Molecular Formula: C₁₈H₁₀N₂O[1][2]

Molecular Weight: 270.29 g/mol [3]

CAS Registry Number: 23749-58-8[1][2]

Synonyms: Solvent Yellow 184, Luminogren, Luminogen, 1,8-Naphthoylene-1',2'-benzimidazole, AHR agonist 3[1]

Below is a two-dimensional representation of the molecular structure of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one.

Caption: Molecular Structure of C.I. 470180.

Physicochemical Properties

A summary of the key physicochemical properties of 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one is presented in the table below. Data has been aggregated from various chemical databases and supplier information.

| Property | Value | Reference |

| Physical State | White to Yellow powder/crystal | |

| Molecular Formula | C₁₈H₁₀N₂O | [1][2] |

| Molecular Weight | 270.29 g/mol | [3] |

| CAS Number | 23749-58-8 | [1][2] |

| Melting Point | 205.0 to 209.0 °C | [3] |

| Boiling Point (Predicted) | 634.7 °C at 760 mmHg | [4] |

| Flash Point (Predicted) | 337.7 °C | [4] |

| Density (Predicted) | 1.4 g/cm³ | [4] |

| Solubility | Soluble in DMSO | [5] |

| pKa (Predicted) | 2.21 ± 0.20 |

Biological Activity: Aryl Hydrocarbon Receptor (AhR) Agonism

7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one is a known agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating various biological processes, including immune responses and cellular development.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as C.I. 470180, to the cytosolic AhR complex. This complex also contains heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus.

In the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, including drug-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1).

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Protocols

General Synthetic Approach for Benzimidazo[2,1-a]isoquinolines

The synthesis of the benzimidazo[2,1-a]isoquinoline (B1203507) core generally involves the construction of the fused ring system through cyclization reactions. One common approach is the reaction of a 2-arylbenzimidazole derivative with a suitable coupling partner that provides the remaining atoms for the isoquinoline ring.

Example Reaction Scheme (Hypothetical for C.I. 470180):

A potential synthetic route could involve the reaction of 1,8-naphthalic anhydride (B1165640) with o-phenylenediamine.

Materials and Reagents:

-

1,8-Naphthalic anhydride

-

o-Phenylenediamine

-

High-boiling point solvent (e.g., N-methyl-2-pyrrolidone, acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1,8-naphthalic anhydride and o-phenylenediamine.

-

Solvent Addition: Add a suitable high-boiling point solvent to the flask.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

Note: This is a generalized protocol and the specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized for the synthesis of C.I. 470180.

Safety and Handling

Based on available safety data for 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, the following GHS hazard statements have been associated with the compound:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one | C18H10N2O | CID 90247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Buy Naphthoylenebenzimidazole (EVT-257316) | 23749-58-8 [evitachem.com]

Purity Analysis of Solvent Yellow 157 for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of Solvent Yellow 157, a quinoline-based dye utilized in various research and development applications. Ensuring high purity of this compound is critical for the reliability and reproducibility of experimental results. This document outlines detailed experimental protocols, data interpretation, and potential impurities that may be encountered.

Introduction to this compound

This compound is a brilliant greenish-yellow dye with the chemical formula C₁₈H₇Cl₄NO₂ and a molecular weight of 411.06 g/mol .[1] Its chemical name is 4,5,6,7-Tetrachloro-2-(2-quinolyl)-1H-indene-1,3(2H)-dione. The dye is synthesized through the condensation reaction of 2-Methylquinoline and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione.[1] It exhibits excellent heat and light resistance, making it suitable for coloring plastics, polymers, and fibers.[2] In research applications, its fluorescent properties and stability are of particular interest.

The purity of this compound can be affected by unreacted starting materials, by-products of the synthesis process, and degradation products. For scientific applications, particularly in sensitive assays or as a reference standard, a thorough purity analysis is imperative.

The Importance of Purity in Research Applications

The presence of impurities in this compound can lead to erroneous experimental outcomes. Potential consequences of using an impure compound include:

-

Altered Spectroscopic Properties: Impurities can interfere with the absorption and emission spectra, leading to inaccurate quantification or misinterpretation of fluorescence-based assays.

-

Unpredictable Chemical Reactions: Reactive impurities can participate in unintended side reactions, affecting the yield and purity of synthesized products where this compound is used as a starting material or catalyst.

-

Inaccurate Standardization: When used as a standard for analytical methods, impurities will lead to incorrect calibration curves and biased quantification of the target analyte.

-

Cellular Toxicity and Off-Target Effects: In biological studies, impurities may exhibit cytotoxicity or other biological activities, confounding the interpretation of the effects of this compound.

Therefore, a multi-faceted analytical approach is recommended to ensure the purity and identity of this compound for research purposes.

Potential Impurities in this compound

The primary impurities in commercially available this compound are likely to be the unreacted starting materials and by-products from the condensation reaction.

Table 1: Potential Impurities in this compound

| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Origin |

| 2-Methylquinoline | C₁₀H₉N | 143.19 | Unreacted starting material[3] |

| 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione | C₈Cl₄O₃ | 285.90 | Unreacted starting material[4] |

| Unidentified side-reaction products | Variable | Variable | Side reactions during synthesis |

| Degradation products | Variable | Variable | Degradation due to light or heat |

Experimental Protocols for Purity Analysis

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities. A reverse-phase method with a Diode Array Detector (DAD) is suitable for this purpose.

Experimental Protocol:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile (B52724) with 0.1% formic acid

-

-

Gradient Elution:

-

0-5 min: 50% B

-

5-25 min: 50% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: Diode Array Detector monitoring at the maximum absorbance wavelength of this compound (approximately 420-430 nm) and a broader range (e.g., 200-600 nm) to detect impurities with different spectral properties.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 100 µg/mL.

Data Presentation:

Table 2: Example HPLC Purity Analysis Data for this compound

| Peak Number | Retention Time (min) | Area (%) | Identity |

| 1 | 5.2 | 0.8 | 2-Methylquinoline |

| 2 | 8.9 | 1.2 | 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione |

| 3 | 15.6 | 97.5 | This compound |

| 4 | 18.2 | 0.5 | Unknown Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the identification and quantification of volatile and semi-volatile impurities, particularly the unreacted starting material, 2-Methylquinoline.

Experimental Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 10 minutes at 280 °C.

-

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-500 amu.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent such as toluene (B28343) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.

Data Presentation:

Table 3: Example GC-MS Impurity Analysis Data for this compound

| Retention Time (min) | Detected Ion (m/z) | Identity | Concentration (ppm) |

| 10.5 | 143, 142, 115 | 2-Methylquinoline | 500 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward method for confirming the identity of this compound and for quantitative analysis based on its characteristic absorbance spectrum.

Experimental Protocol:

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Solvent: A high-purity spectroscopic grade solvent in which this compound is soluble (e.g., ethanol, acetonitrile, or chloroform).

-

Wavelength Range: 200-800 nm.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

-

Procedure: Record the absorbance spectrum against a solvent blank. Determine the wavelength of maximum absorbance (λmax).

Data Presentation:

Table 4: Example UV-Vis Spectral Data for this compound in Ethanol

| Parameter | Value |

| λmax | 425 nm |

| Molar Absorptivity (ε) at λmax | To be determined experimentally |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Experiments: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

Data Presentation:

The data from NMR is primarily qualitative, confirming the chemical structure. The presence of unexpected signals may indicate impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for the compound's identity.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Procedure: Acquire the infrared spectrum of the sample and identify the characteristic absorption bands.

Data Presentation:

Table 5: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1720-1680 | C=O stretching (dione) |

| ~1600-1450 | C=C and C=N stretching (aromatic rings) |

| ~800-600 | C-Cl stretching |

Visualizations

References

Unlocking the Chameleon-like Potential of Quinoline Compounds: A Technical Guide to Their Thermochromic Properties

For Immediate Release

A comprehensive technical guide detailing the thermochromic properties of quinoline-based compounds has been released, offering researchers, scientists, and drug development professionals a deep dive into the temperature-sensitive color-changing capabilities of this important class of heterocyclic compounds. This whitepaper provides a thorough examination of the synthesis, characterization, and underlying mechanisms of thermochromic quinoline (B57606) derivatives, with a focus on quantitative data and detailed experimental protocols.

The guide addresses a growing interest in "smart" materials that respond to environmental stimuli. Quinoline derivatives, traditionally recognized for their broad applications in medicinal chemistry, are emerging as promising candidates for the development of novel thermochromic materials for use in sensors, imaging agents, and smart coatings.

Core Findings and Data

A key focus of this guide is the thermosolvatochromic behavior of specific quinoline-based dyes. Thermosolvatochromism is a phenomenon where the color of a compound changes with temperature, and the extent of this change is influenced by the surrounding solvent.

One such compound highlighted is 2-[2-(3,5-dimethyl-4-hydroxystyryl)]-1-methylquinoline iodide (2MQ-DMS) . This styryl quinolinium dye demonstrates a significant decrease in its light absorption intensity as the temperature rises, a characteristic that is modulated by the polarity of the solvent.

Table 1: Thermosolvatochromic Properties of 2-[2-(3,5-dimethyl-4-hydroxystyryl)]-1-methylquinoline iodide (2MQ-DMS)[1]

| Solvent | Temperature Range (°C) | Change in Absorption Maximum (λmax) | Observation |

| Ethanol | 20.0 - 70.0 | Minimal shift | Significant decrease in intensity |

| Butanol | 20.0 - 70.0 | Minimal shift | Up to 44% decrease in intensity |

| Propan-2-ol | 20.0 - 70.0 | Minimal shift | Significant decrease in intensity |

| Water | 20.0 - 70.0 | Minimal shift | Significant decrease in intensity |

The observed thermochromism in 2MQ-DMS is attributed to temperature-induced changes in the equilibrium between different solvated forms of the dye's merocyanine (B1260669) structure.[1]

Mechanisms of Thermochromism in Organic Compounds

While specific examples of solid-state thermochromic quinoline compounds are still an emerging area of research, the principles governing this behavior in other organic molecules, such as leuco dyes, provide a framework for future development. The thermochromism in these systems is often based on a reversible equilibrium between a colored and a colorless form, triggered by temperature changes.[2][3][4]

This process typically involves three components: a color former (the leuco dye), a developer (a weak acid), and a solvent.[5] At temperatures below the solvent's melting point, the dye and developer form a colored complex.[5] As the temperature rises and the solvent melts, this complex is disrupted, leading to a loss of color.[5]

The following diagram illustrates the general mechanism of a leuco dye-based thermochromic system.

Caption: General mechanism of a thermochromic leuco dye system.

Experimental Protocols

This guide provides detailed methodologies for the synthesis and characterization of thermochromic quinoline-based compounds, enabling researchers to replicate and build upon existing findings.

Synthesis of 2-[2-(3,5-dimethyl-4-hydroxystyryl)]-1-methylquinoline iodide (2MQ-DMS)[1]

A representative synthesis protocol for a thermosolvatochromic quinolinium dye is as follows:

-

Reactant Preparation: Equimolar amounts of 1,2-dimethylquinolinium iodide and 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) are prepared in a suitable solvent, such as ethanol.

-

Condensation Reaction: A catalytic amount of a base, such as piperidine, is added to the reactant mixture. The mixture is then refluxed for a specified period (e.g., 4-6 hours) to facilitate the condensation reaction.

-

Product Isolation: Upon cooling, the crude product precipitates out of the solution. The solid is collected by filtration.

-

Purification: The collected solid is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product, 2MQ-DMS.

-

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy.

The following workflow diagram illustrates the synthesis and characterization process.

References

In-Depth Technical Guide to Solvent Yellow 157

This technical guide provides a comprehensive overview of Solvent Yellow 157, a fluorescent dye used in various industrial applications. The information presented is intended for researchers, scientists, and professionals in drug development and materials science, summarizing its chemical identity, properties, and known synthesis methods.

Chemical Identifiers and Properties

This compound is chemically known as 4,5,6,7-Tetrachloro-2-(2-quinolyl)-1,3-indandione.[1] It is a bright, greenish-yellow dye belonging to the quinoline (B57606) class of compounds.[2][3] The dye is recognized by several identifiers across different chemical and regulatory databases.

A summary of its key identifiers and physicochemical properties is presented below for easy reference.

| Identifier/Property | Value |

| IUPAC Name | 4,5,6,7-tetrachloro-2-quinolin-2-ylindene-1,3-dione[4] |

| Synonyms | 4,5,6,7-Tetrachloro-2-(2-quinolyl)-1,3-indandione[1], Yellow HGN[4], Transparent Yellow HGN[3] |

| CAS Number | 27908-75-4[1][2][3][4][5] |

| C.I. Name/No. | This compound, C.I. 470180[1][2][3][4] |

| Molecular Formula | C₁₈H₇Cl₄NO₂[1][2][5][6] |

| Molecular Weight | 411.07 g/mol [1][6] |

| Physical Appearance | Bright greenish-yellow powder[2] |

| Melting Point | >300 °C[1] |

| Boiling Point | 624.161 °C at 760 mmHg[4] |

| Density | 1.638 g/cm³[4] |

| Heat Resistance | >300 °C[5] |

| Light Fastness | 7-8[5] |

| InChI Key | VEXZGXHMUGYJMC-UHFFFAOYSA-N[4] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C3C(=O)C4=C(C3=O)C(=C(C(=C4Cl)Cl)Cl)Cl[3] |

Solubility Profile (at 20°C, g/L): [5]

-

Acetone: 1.2

-